4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile
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Overview
Description
4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrrole derivative with a suitable aldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The aromatic ring and the nitrile group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the nitrile group .
Scientific Research Applications
4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Vibegron: A pyrrolopyrimidine derivative used as a β3-adrenergic receptor agonist.
Pyrrolopyrazine derivatives: Known for their antimicrobial, anti-inflammatory, and antiviral activities.
Uniqueness
4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its fused ring system and nitrile group make it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
116001-47-9 |
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Molecular Formula |
C14H9N3O |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-oxo-7-phenyl-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile |
InChI |
InChI=1S/C14H9N3O/c15-8-11-12(10-4-2-1-3-5-10)9-17-13(18)6-7-16-14(11)17/h1-7,9,16H |
InChI Key |
WGRMBYZIDAPUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C=CNC3=C2C#N |
Origin of Product |
United States |
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